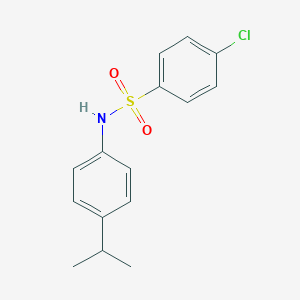
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, also known as Sulfaphenazole, is an organic compound that belongs to the class of sulfonamide drugs. It is commonly used as a selective inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme that plays a crucial role in the metabolism of many drugs, including warfarin, phenytoin, and tolbutamide.
Applications De Recherche Scientifique
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is widely used in scientific research to study the role of CYP2C9 in drug metabolism. It is also used to investigate the effects of CYP2C9 inhibitors on drug-drug interactions, pharmacokinetics, and pharmacodynamics. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also used as a model compound to study the structure-activity relationships of sulfonamide drugs.
Mécanisme D'action
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele selectively inhibits CYP2C9 by binding to the heme iron of the enzyme's active site. This binding prevents the metabolism of drugs that are substrates for CYP2C9, leading to increased plasma concentrations of these drugs. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele does not inhibit other isoforms of CYP450, such as CYP3A4 or CYP2D6.
Biochemical and Physiological Effects:
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has been shown to increase the plasma concentrations of several drugs, including warfarin, phenytoin, and tolbutamide. It also increases the half-life of these drugs, leading to prolonged pharmacological effects. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has no direct pharmacological effects on its own.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is a highly selective and potent inhibitor of CYP2C9, making it an ideal tool for studying the role of this enzyme in drug metabolism. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also known to inhibit other enzymes, such as CYP2C19 and CYP3A4, at high concentrations, which may lead to off-target effects.
Orientations Futures
Future research on 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could focus on developing more potent and selective inhibitors of CYP2C9. This could lead to the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could also be used in combination with other drugs to investigate the potential for drug-drug interactions and to optimize dosing regimens. Finally, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could be used to study the role of CYP2C9 in disease states, such as diabetes, where altered drug metabolism may play a role.
Méthodes De Synthèse
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele can be synthesized by reacting 4-chloro-N-phenylbenzenesulfonamide with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields 4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, which can be purified by recrystallization.
Propriétés
Nom du produit |
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16ClNO2S |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
4-chloro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(2)12-3-7-14(8-4-12)17-20(18,19)15-9-5-13(16)6-10-15/h3-11,17H,1-2H3 |
Clé InChI |
BMCNVHMWFUAOAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)




